2-Methyl-5-(propan-2-yl)pyridin-3-amine
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Overview
Description
2-Methyl-5-(propan-2-yl)pyridin-3-amine is an organic compound belonging to the class of pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and an isopropyl group at the 5-position. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution produces the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used as an oxidizing agent.
Reduction: Sodium and ammonium chloride in ethanol solution are typical reagents for reduction.
Substitution: Trimethylsilyl cyanide is often used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amine compounds, and substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-5-(propan-2-yl)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
2-Methyl-5-(propan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
2-Methyl-1-(pyridin-2-yl)propan-1-amine: This compound has a similar structure but differs in the position of the isopropyl group.
5-Amino-2-methylpyridine: This compound lacks the isopropyl group, making it less sterically hindered.
3-Aminopyridine: A simpler compound with only an amine group attached to the pyridine ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Methyl-5-(propan-2-yl)pyridin-3-amine, a derivative of pyridine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological targets, and various therapeutic potentials based on recent studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to generate various derivatives with enhanced biological properties . The compound is synthesized from 5-bromo-2-methylpyridin-3-amine through reactions with arylboronic acids, yielding a series of novel derivatives .
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. Its minimum inhibitory concentrations (MICs) have been reported to range from 16 to 32 µg/mL, indicating moderate effectiveness .
- Anti-Thrombolytic Activity : In studies assessing its anti-thrombolytic properties, certain derivatives showed up to 41.32% inhibition against clot formation in human blood, suggesting potential applications in cardiovascular therapies .
- Cytotoxic Activity : Research indicates that this compound may induce cytotoxic effects in cancer cells by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition may lead to reduced cell proliferation and increased apoptosis in neoplastic cells .
Table 1: Biological Activities of this compound Derivatives
Mechanistic Insights
The mechanism underlying the biological activities of this compound primarily involves its interaction with key enzymes and cellular pathways:
- Dihydrofolate Reductase (DHFR) Inhibition : The compound inhibits DHFR, disrupting folate metabolism essential for DNA synthesis. This mechanism is particularly relevant in cancer treatment where rapid cell division is prevalent .
- Antioxidant Properties : Some derivatives have shown antioxidant activity by scavenging free radicals, which may contribute to their overall therapeutic effects .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-9(10)7(3)11-5-8/h4-6H,10H2,1-3H3 |
InChI Key |
IPPGWJUYAGCVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(C)C)N |
Origin of Product |
United States |
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